

A Technical Guide to the Spectroscopic Characterization of 1-Decyl-3-methylimidazolium Bromide

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Compound of Interest

Compound Name: 1-Decyl-3-methylimidazolium bromide

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This technical guide provides an in-depth overview of the spectroscopic data for **1-Decyl-3-methylimidazolium bromide** ($[\text{C10mim}][\text{Br}]$), a prominent ionic liquid. The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. It includes comprehensive Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and visualizations of the synthetic and analytical workflows.

Introduction

1-Decyl-3-methylimidazolium bromide is an imidazolium-based ionic liquid composed of a 1-decyl-3-methylimidazolium cation and a bromide anion.^[1] Its molecular formula is C14H27BrN2 .^[2] Like many ionic liquids, it is noted for its low viscosity and high thermal stability.^[1] These properties make it a versatile compound with applications in catalysis, electrochemistry, and extraction processes.^[1] Accurate spectroscopic characterization is crucial for confirming its synthesis and purity, as well as for understanding its interactions in various chemical systems.

Spectroscopic Data

The following sections present the characteristic NMR and IR spectroscopic data for **1-Decyl-3-methylimidazolium bromide**. The data is compiled from various sources and represents

typical values observed for this and structurally similar ionic liquids.

NMR spectroscopy is a fundamental technique for the structural elucidation of **1-Decyl-3-methylimidazolium bromide**. The chemical shifts are influenced by the solvent used for the measurement.

¹H NMR Data

The proton NMR spectrum shows characteristic signals for the imidazolium ring protons, the N-methyl group, and the N-decyl chain. The chemical shift of the proton at the C2 position of the imidazolium ring (N-CH-N) is particularly sensitive to the solvent environment.[3]

Assignment	Chemical Shift (δ/ppm) Range	Multiplicity	Coupling Constant (J/Hz)
N-CH-N (Imidazolium C2-H)	9.0 - 10.6	Singlet (s)	-
N-CH=CH-N (Imidazolium C4-H, C5-H)	7.3 - 7.8	Multiplet (m) or two singlets	-
N-CH ₂ (Decyl)	4.1 - 4.4	Triplet (t)	7.4
N-CH ₃	3.8 - 4.2	Singlet (s)	-
N-CH ₂ -CH ₂ (Decyl)	1.7 - 2.0	Multiplet (m)	7.3
-(CH ₂) ₇ - (Decyl)	1.2 - 1.5	Multiplet (m)	-
-CH ₃ (Decyl)	0.8 - 0.9	Triplet (t)	6.7 - 7.7

Note: Chemical shifts can vary depending on the solvent, concentration, and temperature. Data compiled from analogous compounds.[4][5][6]

¹³C NMR Data

The carbon NMR spectrum provides information on the carbon framework of the ionic liquid.

Assignment	Chemical Shift (δ /ppm) Range
N-CH-N (Imidazolium C2)	135 - 138
N-CH=CH-N (Imidazolium C4, C5)	121 - 124
N-CH ₂ (Decyl)	48 - 51
N-CH ₃	35 - 37
N-CH ₂ -CH ₂ (Decyl)	30 - 33
-(CH ₂) ₇ - (Decyl)	22 - 32
-CH ₃ (Decyl)	13 - 15

Note: Chemical shifts can vary depending on the solvent and experimental conditions. Data compiled from analogous compounds.[\[4\]](#)[\[5\]](#)[\[7\]](#)

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **1-Decyl-3-methylimidazolium bromide** shows characteristic bands for the imidazolium ring and the alkyl chains.

Wavenumber (cm ⁻¹) Range	Assignment	Intensity
3050 - 3150	C-H stretching (Imidazolium ring)	Medium
2850 - 2960	C-H stretching (Alkyl chains)	Strong
1560 - 1580	C=N, C=C stretching (Imidazolium ring)	Strong
1460 - 1470	C-H bending (Alkyl chains)	Medium
1160 - 1180	Ring vibrations, C-N stretching	Strong
720 - 760	C-H out-of-plane bending	Medium

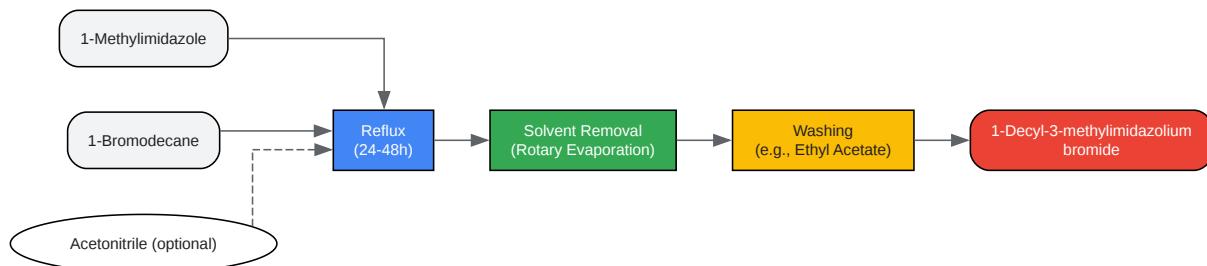
Note: Peak positions and intensities can be influenced by the physical state of the sample. Data compiled from analogous compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **1-Decyl-3-methylimidazolium bromide** are provided below.

The synthesis is typically a two-step process involving the alkylation of 1-methylimidazole.[13]

- Reaction Setup: 1-methylimidazole and 1-bromodecane are mixed in a round-bottom flask, often in a 1:1 molar ratio. Acetonitrile can be used as a solvent, though solvent-free conditions are also possible.[9][10]
- Reaction Conditions: The mixture is stirred and heated under reflux for a specified period, typically ranging from 24 to 48 hours, to ensure the completion of the reaction.[10]
- Product Isolation: After the reaction is complete, the solvent (if used) is removed under reduced pressure using a rotary evaporator.
- Purification: The resulting product is often washed with a solvent like ethyl acetate or dichloromethane to remove any unreacted starting materials.[13] The purified ionic liquid is then dried in a vacuum oven.

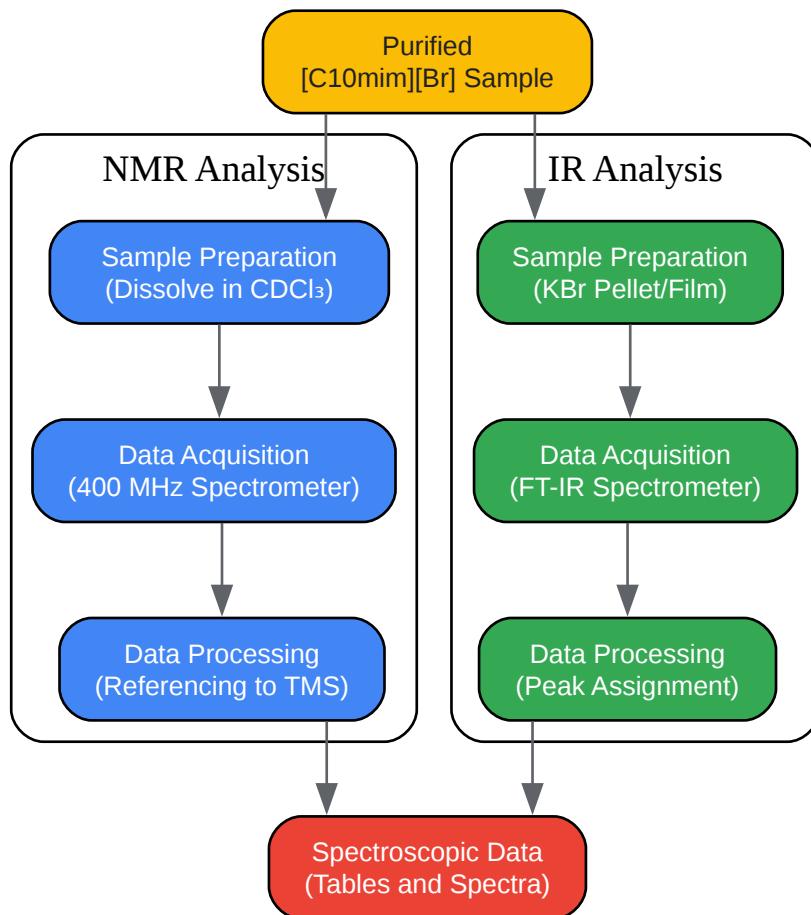


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Synthesis of **1-Decyl-3-methylimidazolium bromide**.

- Sample Preparation: A small amount of the ionic liquid is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).

- **Instrumentation:** NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.[3]
- **Referencing:** Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).[3]
- **Data Acquisition:** For ^1H NMR spectra, a sufficient number of scans (e.g., 4096-8192) are accumulated to obtain a good signal-to-noise ratio, with a recycling delay of around 5 seconds.[3] The sample temperature is maintained at a constant value, such as 298 K.[3]
- **Instrumentation:** FT-IR spectra are recorded using a spectrometer, such as a Perkin-Elmer Spectrum 400.[5]
- **Sample Preparation:** For liquid samples, a thin film can be placed between KBr plates. Solid samples can be analyzed as a KBr pellet.
- **Data Acquisition:** Spectra are typically recorded in the mid-IR range (4000-400 cm^{-1}) with a resolution of 1.0 cm^{-1} .[12]



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General workflow for spectroscopic analysis.

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